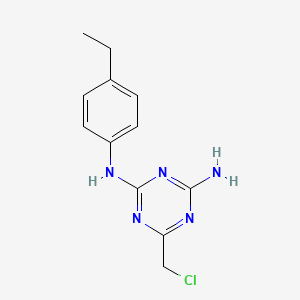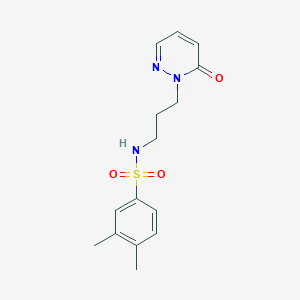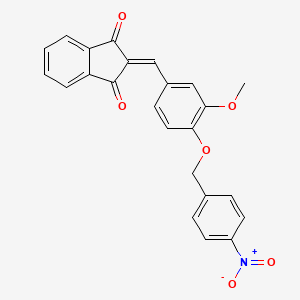
6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (CMEPTD) is an organic compound that has been studied for its potential applications in the field of scientific research. It is a heterocyclic compound that is composed of three nitrogen atoms, two chlorine atoms, and two carbon atoms, with an extra methyl group attached to the nitrogen atom in the 6-position. CMEPTD is an important building block for the synthesis of a variety of organic compounds, and has been used in many different research applications.
Applications De Recherche Scientifique
Herbicide Dissipation in Soil
Research by Baer and Calvet (1999) studied the dissipation kinetics of soil-applied herbicides, including atrazine (a derivative of triazine). The study observed the behavior of these compounds in different soil types under various conditions, contributing to the understanding of environmental impact and agronomy practices (Baer & Calvet, 1999).
Antibacterial and Antifungal Activities
Kushwaha and Sharma (2022) synthesized derivatives of triazine, closely related to the compound , and evaluated their antibacterial and antifungal properties. The study highlights the potential of triazine derivatives in medical and pharmaceutical applications (Kushwaha & Sharma, 2022).
Electrochemical Reduction Studies
Brown (2018) conducted a study on the electrochemical reduction of terbuthylazine, a triazine herbicide. This research provides insights into the chemical properties and potential applications of triazine compounds in electrochemical processes (Brown, 2018).
Groundwater Contamination Analysis
Stackelberg et al. (2012) developed models to predict the concentration of atrazine and its degradate in groundwater. This study is crucial for understanding the environmental impact and mobility of triazine derivatives in agricultural areas (Stackelberg et al., 2012).
Luminescence Study of Triazine Herbicides
Oliva et al. (2005) conducted a luminescence study on triazines, including atrazine, to understand their low-lying excited states. This research contributes to the field of chemical physics and the study of triazine-based herbicides (Oliva et al., 2005).
Synthesis of Aromatic Polyamides with Triazine Moieties
Yu et al. (2012) focused on synthesizing aromatic polyamides containing phenyl-1,3,5-triazine, demonstrating the application of triazine in the development of new polymeric materials with potential industrial applications (Yu et al., 2012).
Halogenation Studies
Kaihoh et al. (1986) investigated the halogenation of triazines, which is relevant to understanding the chemical reactivity and modification possibilities of triazine compounds (Kaihoh et al., 1986).
Propriétés
IUPAC Name |
6-(chloromethyl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-2-8-3-5-9(6-4-8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNOXIGGKJVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2835225.png)

![2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2835227.png)
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835228.png)

![N-(furan-2-ylmethyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2835235.png)
![N-(2,4-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2835236.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2835238.png)
![N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2835239.png)
